3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole
Overview
Description
3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to interact with tubulin, a protein that is essential for cell division and intracellular transport . The interaction with tubulin leads to the destabilization of microtubules, which can inhibit cell proliferation and induce apoptosis in cancer cells . Additionally, this compound has been found to inhibit fatty acid synthase, an enzyme involved in lipid biosynthesis, thereby affecting cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis by disrupting microtubule dynamics . It also influences cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, the inhibition of fatty acid synthase by this compound leads to reduced palmitate synthesis, which is critical for the survival of certain cancer cells . Furthermore, this compound can modulate gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to the colchicine-binding site on tubulin, which prevents tubulin polymerization and disrupts microtubule formation . This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Additionally, the inhibition of fatty acid synthase by this compound involves binding to the enzyme’s active site, thereby blocking its catalytic activity and reducing lipid biosynthesis . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies are needed to further elucidate the long-term effects and potential toxicity of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest a narrow therapeutic window for this compound, highlighting the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as fatty acid synthase, influencing lipid metabolism . The compound’s metabolism also involves phase I and phase II biotransformation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound has been shown to cross the blood-brain barrier, indicating its potential for treating central nervous system disorders . Additionally, its distribution within tissues is influenced by factors such as lipid solubility and protein binding affinity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution is critical for its biological activity and therapeutic potential.
Properties
IUPAC Name |
3-(azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-5(1)8-10-7(11-12-8)6-3-9-4-6/h5-6,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBUWUREJMDQNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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